molecular formula C13H12N2O5 B11091218 (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11091218
M. Wt: 276.24 g/mol
InChI Key: XOYRDCNYUNAUQB-YVMONPNESA-N
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Description

(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a hydroxy-methoxybenzylidene group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-oxo-benzylidene derivative.

    Reduction: Formation of 1-methyl-2,4,6-trihydroxy-pyrimidine derivative.

    Substitution: Formation of various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O5/c1-15-12(18)8(11(17)14-13(15)19)5-7-3-4-10(20-2)9(16)6-7/h3-6,16H,1-2H3,(H,14,17,19)/b8-5-

InChI Key

XOYRDCNYUNAUQB-YVMONPNESA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)C(=O)NC1=O

Origin of Product

United States

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